molecular formula C14H14FN5O2S B12583412 Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-

Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-

Cat. No.: B12583412
M. Wt: 335.36 g/mol
InChI Key: XGBXJMMPSQZZOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 8-fluoro-2H-1,2,4-triazino[5,6-B]indole with a thiol reagent, followed by acylation with 2-methoxyethylamine . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Mechanism of Action

The mechanism by which Acetamide, 2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- exerts its effects involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can disrupt various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Uniqueness: What sets Acetamide, 2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- apart is its unique combination of the indole and triazino moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H14FN5O2S

Molecular Weight

335.36 g/mol

IUPAC Name

2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C14H14FN5O2S/c1-22-5-4-16-11(21)7-23-14-18-13-12(19-20-14)9-6-8(15)2-3-10(9)17-13/h2-3,6H,4-5,7H2,1H3,(H,16,21)(H,17,18,20)

InChI Key

XGBXJMMPSQZZOO-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)F)N=N1

Origin of Product

United States

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